![molecular formula C21H22N2O3 B2741301 N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methoxybenzamide CAS No. 955644-43-6](/img/structure/B2741301.png)
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methoxybenzamide is a useful research compound. Its molecular formula is C21H22N2O3 and its molecular weight is 350.418. The purity is usually 95%.
BenchChem offers high-quality N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Properties and Therapeutic Efficacy
Tetrahydroisoquinolines in Therapeutics : Tetrahydroisoquinoline (THIQ) derivatives have been extensively studied for their therapeutic potentials, with significant successes in drug discovery, especially in cancer and central nervous system (CNS) disorders. THIQ compounds, including N-substituted benzamides and acetamides, have shown promise as anticancer agents, neuroprotective agents, and treatments for various infectious diseases like malaria and tuberculosis. These compounds' unique mechanisms of action offer potential for developing novel drug classes for multiple therapeutic applications (Singh & Shah, 2017).
Isoquinoline Derivatives in Modern Therapeutics : Isoquinoline derivatives exhibit a wide range of biological potentials, including antifungal, anti-Parkinsonism, antitubercular, antitumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial activities. Their chemical structure allows for significant synthetic modification, enabling the development of potent target-based drugs for treating life-threatening diseases. This underscores the versatility and pharmacological importance of isoquinoline derivatives in modern therapeutics (Danao et al., 2021).
Control of Regiochemistry in Radical Cyclizations : Radical cyclization techniques have been used for synthesizing physiologically active compounds, including isoquinoline derivatives. The control over regiochemistry in radical cyclizations is crucial for synthesizing tetrahydroisoquinoline derivatives with desired pharmacological properties. These methods have potential applications in developing therapeutically important materials, indicating the importance of synthetic strategies in enhancing the efficacy of isoquinoline-based drugs (Ishibashi & Tamura, 2004).
Propiedades
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-26-19-4-2-3-16(12-19)20(24)22-18-8-7-14-9-10-23(13-17(14)11-18)21(25)15-5-6-15/h2-4,7-8,11-12,15H,5-6,9-10,13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSVZXOZHYPGRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methoxybenzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.